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For Researchers, Scientists, and Drug Development Professionals

PR-104 is a hypoxia-activated prodrug that has been investigated for its potential as an anti-

cancer agent. Its active form, PR-104A, is a dinitrobenzamide mustard that acts as a DNA

cross-linking agent. This technical guide provides an in-depth overview of the pharmacokinetics

and bioavailability of PR-104A, drawing from preclinical and clinical studies.

Pharmacokinetic Profile of PR-104A
PR-104 is a phosphate ester "pre-prodrug" that is designed to be rapidly and systemically

converted to its active alcohol form, PR-104A, by phosphatases in the body.[1][2] This

conversion is highly efficient.[3] PR-104A is then further metabolized to reactive nitrogen

mustard DNA cross-linking agents, primarily in hypoxic tissues found in solid tumors.[1]

The pharmacokinetic properties of PR-104A have been studied in various species, including

mice, rats, dogs, and humans. A two-compartment model has been used to describe the

disposition of PR-104 and PR-104A in all four species.[4]

Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of PR-104A from published

studies.

Table 1: Human Pharmacokinetic Parameters of PR-104A
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Parameter Value
Study
Population

Dosing
Schedule

Source

Unbound

Clearance
211 L/h/70 kg Humans Intravenous (IV)

Steady State

Unbound Volume
105 L/70 kg Humans Intravenous (IV)

Cmax (at 675

mg/m²)

9.91 ± 2.61

µg/mL

Solid Tumor

Patients

Weekly 1-hour IV

infusion

AUC₀-inf (at 675

mg/m²)

11.09 ± 3.05

µg·h/mL

Solid Tumor

Patients

Weekly 1-hour IV

infusion

Mean Clearance

(PR-104)

127 L/h-m² (SD

99 L/h-m²)

Leukemia

Patients
Not specified

Table 2: Comparative Unbound PR-104A Clearance Across Species

Species
Size Equivalent Unbound
Clearance (relative to
humans)

Source

Dogs 2.5 times faster

Rats 0.78 times slower

Mice 0.63 times slower

These species-specific differences in clearance may be attributed to variations in PR-104A O-

glucuronidation. In patients with advanced hepatocellular carcinoma, a low clearance of PR-
104A was observed, potentially due to compromised hepatic metabolism via glucuronidation.

Bioavailability
PR-104 is administered intravenously, and therefore its bioavailability is considered to be

100%. The key aspect of its delivery is the rapid and efficient conversion to the active
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metabolite, PR-104A. Studies have consistently shown that PR-104 is rapidly hydrolyzed in

vivo to PR-104A.

Experimental Protocols
Detailed, step-by-step experimental protocols are not fully available in the cited literature.

However, the general methodologies employed in the pharmacokinetic studies are described.

General Pharmacokinetic Analysis Protocol:

Drug Administration: PR-104 is administered as a 1-hour intravenous infusion to patients.

Sample Collection: Plasma samples are collected at various time points following

administration.

Bioanalysis: Plasma concentrations of PR-104, PR-104A, and its metabolites (PR-104H, PR-

104M, and PR-104G) are determined using liquid chromatography-mass spectrometry (LC-

MS).

Pharmacokinetic Modeling: A compartmental model, typically a two-compartment model, is

used to fit the plasma concentration-time data and estimate pharmacokinetic parameters.

Signaling Pathways and Experimental Workflows
The mechanism of action of PR-104A involves its metabolic activation to cytotoxic agents. This

process is central to its therapeutic effect and is depicted in the following diagrams.
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Caption: Metabolic activation pathway of PR-104 to its cytotoxic form, PR-104A, and

subsequent activation in hypoxic tumor cells.

Under hypoxic conditions, PR-104A is reduced by one-electron reductases, such as

NADPH:cytochrome P450 oxidoreductase, to form the hydroxylamine (PR-104H) and amine

(PR-104M) DNA cross-linking agents. An alternative, oxygen-independent activation pathway

exists through the aldo-keto reductase 1C3 (AKR1C3) enzyme.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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